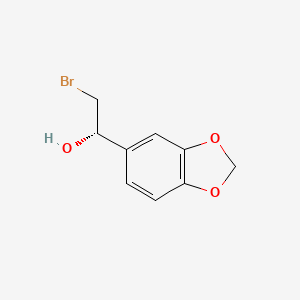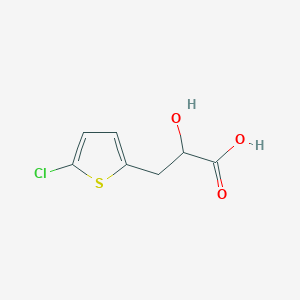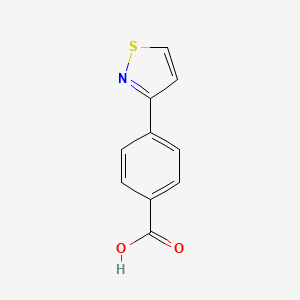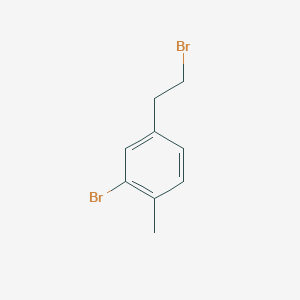
8-Bromo-2-ethylquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a bromine atom at the 8th position, an ethyl group at the 2nd position, and a dihydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one can be achieved through several methods. One common approach involves the bromination of 2-ethyl-1,4-dihydroquinolin-4-one using bromine in acetic acid or chloroform. This reaction typically proceeds under mild conditions and results in the selective bromination at the 8th position .
Industrial Production Methods: While specific industrial production methods for 8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The dihydroquinolinone core can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid or chloroform.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Substituted Quinolinones: Formed by nucleophilic substitution of the bromine atom.
Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used.
Scientific Research Applications
8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The bromine atom and the dihydroquinolinone core play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Ethyl-1,4-dihydroquinolin-4-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-Bromoquinoline: Lacks the ethyl group and the dihydroquinolinone core, leading to distinct chemical properties.
Uniqueness: 8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one is unique due to the combination of the bromine atom, ethyl group, and dihydroquinolinone core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
8-bromo-2-ethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10BrNO/c1-2-7-6-10(14)8-4-3-5-9(12)11(8)13-7/h3-6H,2H2,1H3,(H,13,14) |
InChI Key |
DTNDRTLZMBBTCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)C2=C(N1)C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid](/img/structure/B13193482.png)




![4-Bromo-1-ethyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13193499.png)
![11-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid](/img/structure/B13193501.png)
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride](/img/structure/B13193509.png)

![Methyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13193518.png)

![2-[1-(Aminomethyl)-2-methylcyclopentyl]propan-2-ol](/img/structure/B13193529.png)

